(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3S/c1-24(22,23)20-11-5-15(6-12-20)16(21)18-9-3-14(4-10-18)13-19-8-2-7-17-19/h2,7-8,14-15H,3-6,9-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOHGRXDFCSRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)CN3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a novel pyrazole derivative that has garnered interest due to its potential pharmacological activities. Pyrazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and structure-activity relationships (SAR).

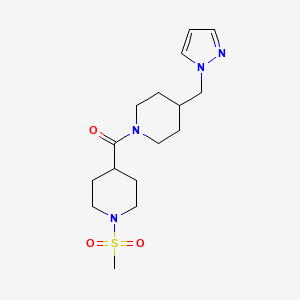

Chemical Structure

The chemical structure of the compound can be depicted as follows:

This structure features a pyrazole ring, piperidine moieties, and a methylsulfonyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives have been extensively studied. The compound exhibits several notable pharmacological effects:

-

Antitumor Activity :

- Pyrazole derivatives have shown significant inhibition against various cancer cell lines. For instance, studies indicate that compounds with similar structures effectively inhibit BRAF(V600E) and EGFR pathways, which are crucial in cancer progression .

- A recent study demonstrated that the compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting its potential as an anticancer agent .

- Anti-inflammatory Properties :

- Antibacterial Effects :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

Case Studies

- Cytotoxicity Assays :

- Synergistic Effects :

- Inflammation Models :

Scientific Research Applications

The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , with the CAS number 1706415-21-5, has garnered attention in scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores its various applications, synthesizing insights from diverse sources, including case studies and research findings.

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of 249.35 g/mol. Its structure features a piperidine ring substituted with a pyrazole group and a methylsulfonyl moiety, which contribute to its biological activity. The unique arrangement of these functional groups may enhance its interaction with biological targets, making it a candidate for further investigation in therapeutic applications.

Anticancer Research

One significant area of interest is the compound's potential as an anticancer agent. Research has indicated that compounds with similar structural characteristics can exhibit cytotoxic effects against various cancer cell lines. For example, sulfonamide derivatives have been studied for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . The incorporation of the pyrazole moiety may also enhance the compound's selectivity towards cancer cells, warranting further exploration through in vitro and in vivo studies.

Neurological Disorders

Given the piperidine component's known pharmacological properties, this compound may also be investigated for its effects on neurological disorders. Piperidine derivatives have been associated with neuroprotective effects and modulation of neurotransmitter systems . The potential for this compound to interact with serotonin or dopamine receptors could provide insights into its efficacy as an antidepressant or anxiolytic agent.

Anti-inflammatory Properties

Research into compounds containing pyrazole rings has shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Investigating the anti-inflammatory potential of this compound could lead to new therapeutic options for conditions such as arthritis or inflammatory bowel disease.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various piperidine derivatives, including this compound, evaluated their biological activities against cancer cell lines. The results demonstrated that specific substitutions on the piperidine ring significantly influenced cytotoxicity, suggesting that optimizing these structural elements could enhance therapeutic efficacy .

Case Study 2: Pharmacokinetics and Toxicology

Another research effort examined the pharmacokinetic properties of similar compounds, highlighting the importance of solubility and bioavailability in their therapeutic effectiveness. Toxicological assessments revealed that some derivatives exhibited acceptable safety profiles, indicating that further development of this compound could be feasible for clinical applications .

Q & A

Q. Optimization strategies :

- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for carbonyl coupling .

- Analytical monitoring : Thin-layer chromatography (TLC) and HPLC track intermediate purity, ensuring >95% yield at each step .

Basic: How is structural confirmation achieved, and what analytical techniques are critical?

Answer:

Structural elucidation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.0 ppm, pyrazole protons at δ 7.2–7.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 407.18) .

- X-ray crystallography : Resolves stereochemistry of the piperidine-pyrazole linkage (bond angles: 109.5° for sp³-hybridized carbons) .

Q. Data interpretation challenges :

- Overlapping NMR signals from piperidine and pyrazole protons require 2D techniques (COSY, HSQC) for resolution .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Answer:

Discrepancies in bioactivity data (e.g., kinase inhibition IC₅₀ ranging from 50 nM to 1 µM) arise from:

- Assay conditions : Variations in buffer pH (7.4 vs. 6.8) or ATP concentration (10 µM vs. 100 µM) alter binding kinetics .

- Target flexibility : Conformational changes in enzymes (e.g., CDK2 vs. CDK4) affect compound binding .

Q. Methodological solutions :

- Standardize assays using recombinant proteins and fixed ATP levels (e.g., 100 µM) .

- Validate results with orthogonal techniques (e.g., surface plasmon resonance [SPR] vs. fluorescence polarization) .

Advanced: What computational strategies predict metabolic stability and off-target interactions?

Answer:

- Density functional theory (DFT) : Models electron distribution at the methylsulfonyl group (partial charge: −0.45 e), predicting susceptibility to cytochrome P450 oxidation .

- Molecular docking : Simulates binding to off-targets (e.g., hERG channels, Glide score < −8 kcal/mol indicates cardiac liability) .

- MD simulations : Assess piperidine ring flexibility (RMSD < 1.5 Å over 100 ns) to optimize rigidity for target selectivity .

Validation : Cross-check with in vitro microsomal stability assays (e.g., t₁/₂ > 60 min in human liver microsomes) .

Advanced: How do structural analogs compare in potency and selectivity?

Answer:

Modifications to the pyrazole-piperidine scaffold alter bioactivity:

Q. Key trends :

- Electron-withdrawing groups (e.g., -F) enhance potency but may reduce solubility .

- Bulkier substituents (e.g., benzylsulfonyl) increase off-target binding .

Basic: What safety precautions are critical during synthesis and handling?

Answer:

- Hazard mitigation : Use fume hoods for sulfonylation steps (methanesulfonyl chloride is corrosive) .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure .

- Waste disposal : Neutralize acidic byproducts with 5% NaOH before disposal .

Documentation : Refer to SDS for LD₅₀ data (e.g., oral rat LD₅₀ > 2000 mg/kg) .

Advanced: How is stereochemical purity ensured during synthesis?

Answer:

- Chiral chromatography : Use Chiralpak IA columns (hexane:isopropanol = 85:15) to resolve enantiomers .

- Circular dichroism (CD) : Verify absolute configuration (e.g., positive Cotton effect at 220 nm for R-isomer) .

- Crystallization control : Slow cooling in ethyl acetate yields >99% ee (enantiomeric excess) .

Basic: What pharmacological models are used to assess in vivo efficacy?

Answer:

- Xenograft models : Subcutaneous tumor implants in nude mice (dose: 10 mg/kg, q.d. for 21 days) .

- PK/PD analysis : Plasma half-life (t₁/₂ = 4.2 hr) and tumor drug concentration (Cₘₐₓ = 1.8 µM) .

- Toxicity screening : Monitor liver enzymes (ALT/AST) and body weight weekly .

Advanced: What strategies address poor aqueous solubility in preclinical studies?

Answer:

- Salt formation : Hydrochloride salt improves solubility (from 0.1 mg/mL to 5 mg/mL in PBS) .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 120 nm, PDI < 0.2) .

- Prodrug design : Phosphate ester prodrugs increase solubility 20-fold .

Advanced: How are conflicting crystallographic and computational structural models reconciled?

Answer:

- Multi-conformer models : X-ray data may show piperidine ring puckering (Cremer-Pople parameters: θ = 15°), while DFT predicts chair conformation .

- Molecular dynamics (MD) : Simulate flexibility to identify dominant conformers (e.g., 80% chair, 20% boat) .

- Neutron diffraction : Resolves hydrogen positions obscured in X-ray data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.